(S)-2-amino-2-(3-(hydroxymethyl)phenyl)ethan-1-ol hydrochloride
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Overview
Description
(S)-2-amino-2-(3-(hydroxymethyl)phenyl)ethan-1-ol hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group, a hydroxymethyl group, and a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-2-(3-(hydroxymethyl)phenyl)ethan-1-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(hydroxymethyl)benzaldehyde and (S)-alanine.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-amino-2-(3-(hydroxymethyl)phenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of (S)-2-amino-2-(3-carboxyphenyl)ethan-1-ol.
Reduction: Formation of (S)-2-amino-2-(3-(hydroxymethyl)phenyl)ethan-1-amine.
Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
(S)-2-amino-2-(3-(hydroxymethyl)phenyl)ethan-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its structural similarity to neurotransmitters.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-amino-2-(3-(hydroxymethyl)phenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes or receptors, modulating their activity.
Pathways Involved: The compound may influence neurotransmitter pathways, affecting signal transduction and cellular responses.
Comparison with Similar Compounds
Similar Compounds
®-2-amino-2-(3-(hydroxymethyl)phenyl)ethan-1-ol hydrochloride: The enantiomer of the compound with different biological activity.
2-amino-2-(3-(hydroxymethyl)phenyl)ethanol: The free base form without the hydrochloride salt.
2-amino-2-(3-(hydroxymethyl)phenyl)propanoic acid: A structurally similar compound with a carboxylic acid group instead of an alcohol.
Uniqueness
(S)-2-amino-2-(3-(hydroxymethyl)phenyl)ethan-1-ol hydrochloride is unique due to its chiral nature and specific functional groups, making it a valuable compound for stereoselective synthesis and biological studies.
Properties
Molecular Formula |
C9H13NO2 |
---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
(2S)-2-amino-2-[3-(hydroxymethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H13NO2/c10-9(6-12)8-3-1-2-7(4-8)5-11/h1-4,9,11-12H,5-6,10H2/t9-/m1/s1 |
InChI Key |
BPLFMKCGONEIQM-SECBINFHSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[C@@H](CO)N)CO |
Canonical SMILES |
C1=CC(=CC(=C1)C(CO)N)CO |
Origin of Product |
United States |
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